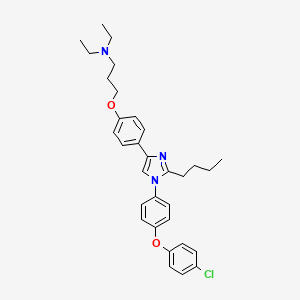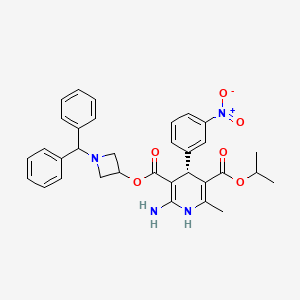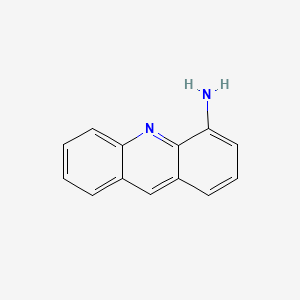
4-氨基吖啶
概述
描述
4-Aminoacridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications. 4-Aminoacridine, in particular, has been recognized for its antimicrobial, antimalarial, and anticancer properties .
科学研究应用
4-Aminoacridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.
Biology: It serves as a fluorescent dye for staining nucleic acids.
Medicine: It has been studied for its antimicrobial, antimalarial, and anticancer properties.
作用机制
Target of Action
The primary target of 4-Aminoacridine is DNA . The compound is known to interact with DNA, causing significant changes in its structure and function .
Mode of Action
4-Aminoacridine interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar 4-Aminoacridine molecule between the base pairs of the DNA double helix . This intercalation is facilitated by charge transfer and π-stacking interactions, which eventually cause the helical structure of DNA to unwind .
Biochemical Pathways
The intercalation of 4-Aminoacridine into DNA affects various biological processes involving DNA and related enzymes . This can lead to the inhibition of DNA replication and transcription, thereby affecting the normal functioning of cells . The exact biochemical pathways affected by 4-Aminoacridine are still under investigation.
Pharmacokinetics (ADME Properties)
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-Aminoacridine are crucial for understanding its bioavailability . .
Result of Action
The intercalation of 4-Aminoacridine into DNA leads to significant molecular and cellular effects. It can cause DNA damage, inhibit DNA replication and transcription, and ultimately lead to cell death . These effects make 4-Aminoacridine a potential therapeutic agent for various disorders, including cancer .
Action Environment
The action, efficacy, and stability of 4-Aminoacridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of 4-Aminoacridine, which in turn can influence its ability to intercalate into DNA
生化分析
Biochemical Properties
4-Aminoacridine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions of 4-Aminoacridine is with DNA, where it acts as an intercalating agent. This intercalation disrupts the normal function of DNA by inserting itself between the base pairs, leading to the inhibition of DNA replication and transcription . Additionally, 4-Aminoacridine has been shown to interact with topoisomerases, enzymes that regulate the overwinding or underwinding of DNA . By inhibiting topoisomerase activity, 4-Aminoacridine can induce DNA damage and apoptosis in cancer cells .
Cellular Effects
The effects of 4-Aminoacridine on various types of cells and cellular processes are profound. In cancer cells, 4-Aminoacridine has been observed to induce apoptosis through the activation of the p53 pathway . This compound also affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, 4-Aminoacridine can down-regulate the expression of MDM2, a negative regulator of p53, thereby enhancing p53 activity and promoting cell death . Furthermore, 4-Aminoacridine has been reported to disrupt mitochondrial function, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress .
Molecular Mechanism
At the molecular level, 4-Aminoacridine exerts its effects primarily through DNA intercalation and enzyme inhibition. The intercalation of 4-Aminoacridine into DNA disrupts the helical structure, preventing the proper functioning of DNA polymerases and other replication machinery . This leads to the inhibition of DNA synthesis and cell cycle arrest. Additionally, 4-Aminoacridine inhibits topoisomerase II, an enzyme critical for DNA replication and transcription . The inhibition of topoisomerase II results in the accumulation of DNA breaks, triggering apoptosis in cancer cells . Moreover, 4-Aminoacridine has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Aminoacridine in laboratory settings have been extensively studied. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and oxygen can lead to the formation of degradation products, which may affect its biological activity . In in vitro studies, 4-Aminoacridine has been shown to induce apoptosis in cancer cells within 24 to 48 hours of treatment . Long-term studies in animal models have demonstrated that 4-Aminoacridine can cause sustained DNA damage and apoptosis, leading to tumor regression .
Dosage Effects in Animal Models
The effects of 4-Aminoacridine vary with different dosages in animal models. At low doses, 4-Aminoacridine has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce severe toxic effects, including hepatotoxicity and nephrotoxicity . The therapeutic window of 4-Aminoacridine is relatively narrow, necessitating careful dose optimization to achieve maximum efficacy with minimal adverse effects . Studies have also reported threshold effects, where doses below a certain level do not produce significant anti-tumor activity .
Metabolic Pathways
4-Aminoacridine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion . The metabolic flux of 4-Aminoacridine can be influenced by factors such as enzyme induction and inhibition, which can affect its pharmacokinetics and pharmacodynamics . Additionally, 4-Aminoacridine has been shown to affect the levels of certain metabolites, such as ATP and NADH, indicating its impact on cellular energy metabolism .
Transport and Distribution
The transport and distribution of 4-Aminoacridine within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the cell membrane through passive diffusion and active transport mechanisms . Once inside the cell, 4-Aminoacridine can bind to intracellular proteins, such as albumin and hemoglobin, which can affect its distribution and localization . In animal models, 4-Aminoacridine has been shown to accumulate in tissues with high metabolic activity, such as the liver and kidneys . The distribution of 4-Aminoacridine is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 4-Aminoacridine plays a critical role in its activity and function. This compound is primarily localized in the nucleus, where it exerts its effects on DNA . The nuclear localization of 4-Aminoacridine is facilitated by its ability to intercalate into DNA and bind to nuclear proteins . Additionally, 4-Aminoacridine can localize to the mitochondria, where it disrupts mitochondrial function and induces oxidative stress . The subcellular localization of 4-Aminoacridine can be influenced by factors such as targeting signals and post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 4-Aminoacridine can be synthesized through various methods. One common approach involves the reduction of 4-nitroacridine using hydrogen in the presence of a palladium catalyst. Another method includes the cyclization of N-phenylanthranilic acid in the presence of phosphorus oxychloride .
Industrial Production Methods: In industrial settings, 4-Aminoacridine is typically produced through the catalytic hydrogenation of 4-nitroacridine. This method is favored due to its efficiency and scalability .
化学反应分析
Types of Reactions: 4-Aminoacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitroacridine.
Reduction: Reduction of 4-nitroacridine yields 4-Aminoacridine.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: 4-Nitroacridine.
Reduction: 4-Aminoacridine.
Substitution: Various substituted acridine derivatives.
相似化合物的比较
4-Aminoacridine is similar to other acridine derivatives such as:
Amsacrine: An antineoplastic agent that also intercalates into DNA and inhibits topoisomerase II.
Quinacrine: An antimalarial and antibacterial agent with a similar mechanism of action.
Proflavine: An antiseptic and antibacterial agent that intercalates into DNA.
Uniqueness: 4-Aminoacridine is unique due to its broad spectrum of biological activities and its ability to act as a fluorescent dye, making it valuable in both therapeutic and diagnostic applications .
属性
IUPAC Name |
acridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAGALBSTFENEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206487 | |
| Record name | 4-Aminoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578-07-4 | |
| Record name | 4-Acridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=578-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminoacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINOACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16S346L1OM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide](/img/structure/B1666232.png)

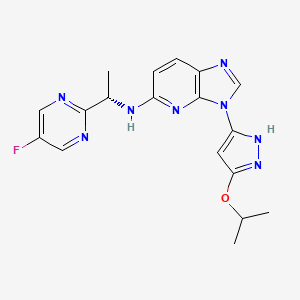

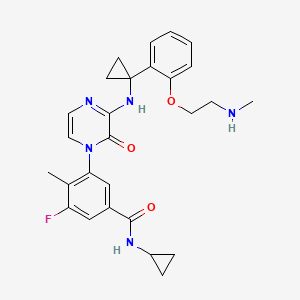

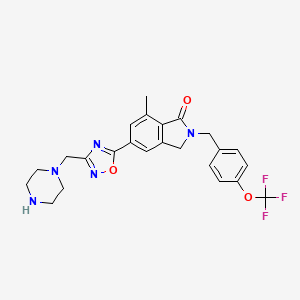

![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride](/img/structure/B1666245.png)



